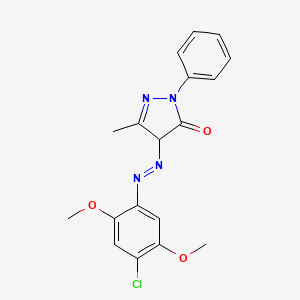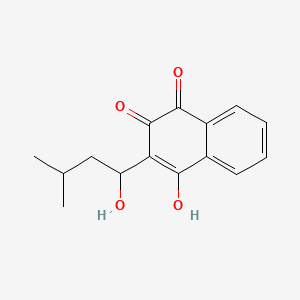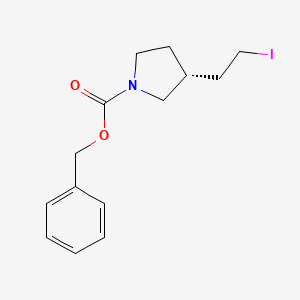
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid is an organic compound belonging to the class of hydroxycinnamic acids. It is characterized by the presence of a phenyl ring substituted with three hydroxyl groups and a propenoic acid moiety. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid can be achieved through several methods. One common approach involves the condensation of 2,4,6-trihydroxybenzaldehyde with methyl acrylate in the presence of a base, followed by acid hydrolysis to yield the desired product . Another method includes the use of Suzuki-Miyaura coupling reactions, where boron reagents are employed to form the carbon-carbon bond between the phenyl ring and the propenoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieve efficient production. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the phenyl ring can be oxidized to form quinones.
Reduction: The propenoic acid moiety can be reduced to form the corresponding propanoic acid derivative.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed.
Substitution: Reagents such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Propanoic acid derivatives.
Substitution: Ethers and esters of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of new materials and as an additive in various formulations .
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can scavenge free radicals, reducing oxidative stress.
Anti-inflammatory Effects: Inhibition of pro-inflammatory enzymes and cytokines.
Anti-cancer Activity: Induction of apoptosis in cancer cells through various signaling pathways.
Vergleich Mit ähnlichen Verbindungen
2-Methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid can be compared with other hydroxycinnamic acids, such as:
2,4,5-Trihydroxycinnamic acid: Similar structure but with different hydroxyl group positions.
Ferulic acid: Contains a methoxy group instead of a hydroxyl group at the 3-position.
Eigenschaften
CAS-Nummer |
773120-32-4 |
|---|---|
Molekularformel |
C10H10O5 |
Molekulargewicht |
210.18 g/mol |
IUPAC-Name |
2-methyl-3-(2,4,6-trihydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C10H10O5/c1-5(10(14)15)2-7-8(12)3-6(11)4-9(7)13/h2-4,11-13H,1H3,(H,14,15) |
InChI-Schlüssel |
VRAVERBOKCSNPC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1=C(C=C(C=C1O)O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![2-(5-Furan-2-yl-[1,3,4]oxadiazol-2-ylsulfanyl)-pyrazine](/img/structure/B13949059.png)
![2-[[2-(4-Tert-butylphenoxy)acetyl]carbamothioylamino]-3,5-dichlorobenzoic acid](/img/structure/B13949074.png)



![7,9,11-trimethylbenzo[c]acridine](/img/structure/B13949100.png)
